1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one
Description
Properties
IUPAC Name |
1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIMWBDAHYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one typically involves the reaction of morpholine with 1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 1H-pyrazole and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or pyrazolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one has several scientific research applications, including:
Antibacterial Activity: The compound and its derivatives have shown significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Catalysis: Morpholine derivatives, including this compound, are used as catalysts in organic synthesis, promoting various chemical reactions.
Corrosion Inhibition: The compound has been studied for its potential as a corrosion inhibitor for metals, particularly in acidic environments.
DNA Binding and Cytotoxicity: Research has explored the compound’s ability to bind to DNA and its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer drug development.
Antiparasitic Activity: Derivatives of the compound have been investigated for their antiparasitic activity against pathogens such as Trypanosoma and Leishmania species.
Mechanism of Action
The mechanism of action of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one varies depending on its application:
Antibacterial Activity: The compound interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth.
Catalysis: As a catalyst, the compound facilitates chemical reactions by lowering the activation energy and stabilizing transition states.
Corrosion Inhibition: The compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion.
DNA Binding and Cytotoxicity: The compound binds to DNA, interfering with replication and transcription processes, leading to cell death.
Antiparasitic Activity: The compound targets specific enzymes and proteins in parasites, disrupting their metabolic processes and leading to their death.
Comparison with Similar Compounds
The following analysis compares 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Key Observations :
- Synthetic Efficiency: Morpholino-containing derivatives (e.g., 1-morpholino-2-(p-tolyl)propan-1-one) exhibit higher yields (83%) compared to dipyrazole or dimethyl analogs (52–57%), likely due to optimized catalytic conditions .
- Structural Flexibility: Replacing the morpholino group with pyrazole (as in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) introduces steric bulk, complicating synthesis and reducing yields .
Spectroscopic and Physicochemical Properties
- NMR Profiles: The morpholino group in 1-morpholino-2-(p-tolyl)propan-1-one generates distinct signals at δ 3.81–3.29 ppm ($^1$H NMR) and δ 66.34–41.90 ppm ($^13$C NMR), reflecting its tetrahedral nitrogen geometry . Pyrazole-containing analogs (e.g., 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) show aromatic proton resonances at δ 7.65–6.27 ppm, characteristic of pyrazole ring protons .
- Molecular Weight and Solubility: The target compound’s molecular weight (~250–260 g/mol) is comparable to its analogs, but the morpholino group likely enhances aqueous solubility compared to hydrophobic substituents like p-tolyl or nitro groups .
Biological Activity
1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring and a pyrazole moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | 0.50 µg/mL |
| Escherichia coli | 0.30 µg/mL | 0.60 µg/mL |
| Pseudomonas aeruginosa | 0.40 µg/mL | 0.80 µg/mL |
These results indicate that the compound exhibits potent antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In vitro studies conducted on the MDA-MB-231 triple-negative breast cancer cell line revealed that treatment with this compound resulted in a significant reduction in cell viability.
Table 2: IC50 Values of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| MCF-7 | 25 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymatic pathways in target cells. Molecular docking studies have indicated strong binding affinities to various proteins implicated in cancer progression and microbial resistance.
Table 3: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| DprE1 | -8.4 |
| BRAF | -9.0 |
The interaction with these targets may disrupt essential cellular functions, leading to cell death in cancer cells and inhibition of bacterial growth.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one, and how can reaction yields be optimized?
- Answer : Synthesis typically involves multi-step reactions, such as condensation between morpholine derivatives and pyrazole-containing intermediates. Key steps include:
- Condensation : Using morpholine and a pyrazole-propanone precursor under reflux in ethanol or methanol.
- Cyclization : Catalyzed by acids (e.g., HCl or H₂SO₄) to form the heterocyclic core.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Adjusting solvent polarity, temperature (60–80°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine to propanone derivative) to improve yields (reported 50–75%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated m/z 223.12 for C₁₁H₁₇N₃O₂) .
- HPLC : Purity assessment (>95% purity) using C18 columns and acetonitrile/water gradients .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- Hydrolytic Stability : Incubate at pH 2–9 (37°C) and monitor degradation via HPLC .
- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and quantify degradation products .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data between in vitro enzyme assays and cellular models for this compound?
- Answer :
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. cellular IC₅₀) .
- Membrane Permeability : Evaluate logP (e.g., calculated ~1.8) and use Caco-2 assays to assess cellular uptake limitations .
- Metabolite Interference : Perform LC-MS/MS to identify metabolites in cellular lysates that may inhibit activity .
Q. What structural modifications of this compound enhance selectivity for kinase targets while reducing off-target effects?
- Answer :
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3 of pyrazole) to improve binding pocket complementarity .
- Morpholine Replacement : Replace morpholine with piperazine or thiomorpholine to modulate solubility and hydrogen-bonding interactions .
- SAR Studies : Test derivatives in kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity trends .
Q. How do molecular docking simulations elucidate the binding mode of this compound with ATP-binding pockets in kinases?
- Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., pyrazole N1 with hinge region lysine, morpholine oxygen with hydrophobic pockets) .
- Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG ~ -8.5 kcal/mol for high-affinity targets) .
- Experimental Validation : Compare docking poses with X-ray crystallography data (if available) .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results (e.g., high in MTT assays but low in clonogenic survival) be interpreted?
- Answer :
- Assay Mechanism : MTT measures metabolic activity, which may not correlate with long-term cell death. Use complementary assays (e.g., Annexin V/PI staining) .
- Dose-Duration Effects : Test prolonged exposure (72+ hours) to assess delayed cytotoxicity .
- Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Methodological Tables
| Parameter | Typical Values/Conditions | Reference |
|---|---|---|
| Synthetic Yield | 50–75% (optimized) | |
| ¹H NMR (Pyrazole) | δ 6.5–7.5 ppm (multiplet, 1H) | |
| Calculated logP | 1.8 (Predicted via ChemAxon) | |
| Thermal Decomposition | Onset: 180–200°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
